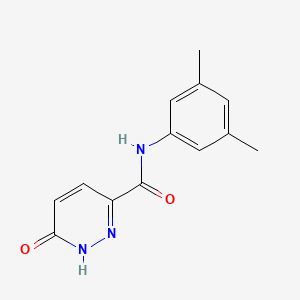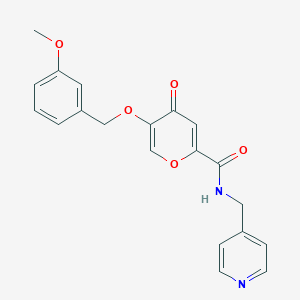
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide is an organic compound that features a benzamide core substituted with cyclopropyl and thiophene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: This step involves the reaction of 4-(thiophen-3-yl)benzoic acid with cyclopropylamine under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Introduction of the Thiophene Group: The thiophene group can be introduced via a nucleophilic substitution reaction where the benzamide intermediate reacts with 2-(thiophen-2-yl)ethyl bromide in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
化学反応の分析
Types of Reactions
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The amide bond can be reduced to an amine under strong reducing conditions.
Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation of thiophene rings.
Reduction: Lithium aluminum hydride (LiAlH4) can be used for the reduction of the amide bond.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)aniline.
Substitution: Brominated or nitrated derivatives of the thiophene rings.
科学的研究の応用
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Material Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study the interaction of thiophene-containing compounds with biological systems.
作用機序
The mechanism of action of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiophene rings can participate in π-π interactions with aromatic amino acids in proteins, while the amide bond can form hydrogen bonds with biological targets.
類似化合物との比較
Similar Compounds
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-2-yl)benzamide: Similar structure but with a different position of the thiophene ring.
N-cyclopropyl-N-(2-(furan-2-yl)ethyl)-4-(thiophen-3-yl)benzamide: Similar structure but with a furan ring instead of one of the thiophene rings.
Uniqueness
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide is unique due to the specific positioning of the thiophene rings, which can influence its electronic properties and interactions with biological targets. This makes it a valuable compound for exploring structure-activity relationships in medicinal chemistry and material science.
特性
IUPAC Name |
N-cyclopropyl-4-thiophen-3-yl-N-(2-thiophen-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS2/c22-20(16-5-3-15(4-6-16)17-10-13-23-14-17)21(18-7-8-18)11-9-19-2-1-12-24-19/h1-6,10,12-14,18H,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGTVDMYYRUCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[6-(cyclohex-3-ene-1-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine](/img/structure/B2722324.png)

![(3E)-3-{[(3-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2722326.png)
![N-[(2-chlorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2722327.png)
![N-(3-cyanophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2722328.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2722330.png)

![2-Oxo-1-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B2722336.png)



![4-chloro-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]quinazolin-2-amine](/img/structure/B2722343.png)
